4-methylpiperazine-1-carbonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Summary of the Application: 4-Methylpiperazine-1-carbonyl chloride is used as a precursor in organic synthesis.

Methods of Application: The specific experimental procedures and technical details may vary depending on the specific synthesis process.

Results or Outcomes: The product of this reaction is 4-Methylpiperazine-1-carbonyl chloride, which can then be used in further reactions to synthesize other compounds.

Synthesis of Specific Compounds

For example, 4-Methylpiperazine-1-carbonyl chloride hydrochloride may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .

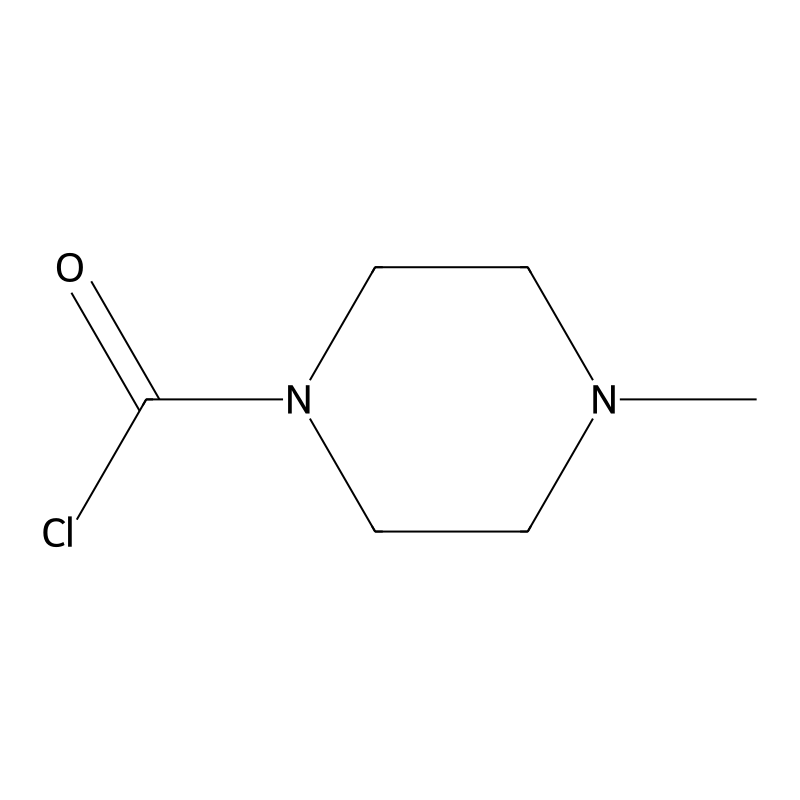

4-methylpiperazine-1-carbonyl chloride is an organic compound with the molecular formula C₆H₁₁ClN₂O. It features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a carbonyl chloride functional group. This compound is known for its corrosive nature and is classified as a laboratory chemical. Its structure consists of a methyl group attached to the piperazine nitrogen, enhancing its solubility and reactivity in various chemical environments .

There is no scientific research readily available on the mechanism of action of 4-MPCI.

- Acylation Reactions: It can react with amines to form amides, making it useful in synthesizing various pharmaceuticals.

- Hydrolysis: The carbonyl chloride group can undergo hydrolysis in the presence of water, resulting in the formation of 4-methylpiperazine-1-carboxylic acid and hydrochloric acid.

- Reactions with Nucleophiles: The carbonyl chloride can react with nucleophiles like alcohols and thiols, leading to the formation of esters and thioesters, respectively.

These reactions underscore its utility in organic synthesis and medicinal chemistry .

The synthesis of 4-methylpiperazine-1-carbonyl chloride typically involves the reaction of 1-methylpiperazine with phosgene. The general synthetic pathway can be outlined as follows:

- Starting Material: 1-methylpiperazine is used as the starting material.

- Reaction with Phosgene: The compound is treated with phosgene (carbonyl dichloride) under controlled conditions to introduce the carbonyl chloride functional group.

- Purification: The product is purified through recrystallization or distillation to obtain pure 4-methylpiperazine-1-carbonyl chloride.

This method highlights the importance of phosgene as a reagent in synthesizing carbonyl compounds .

4-methylpiperazine-1-carbonyl chloride has several applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

- Chemical Research: Used as a building block in organic synthesis for developing new chemical entities.

- Material Science: Potentially utilized in creating polymers or materials with specific properties due to its reactive functional groups.

Its versatility makes it a valuable compound in both academic and industrial research settings .

Interaction studies involving 4-methylpiperazine-1-carbonyl chloride primarily focus on its reactivity with biological molecules. While specific data may be sparse, general trends indicate that:

- Reactivity with Amines: It readily reacts with amines to form stable amides, which may have implications for drug design.

- Potential Toxicity: Due to its corrosive nature, caution is advised when handling this compound, particularly regarding skin and respiratory exposure.

Further research into its interactions could provide insights into its safety profile and potential therapeutic applications .

Several compounds share structural similarities with 4-methylpiperazine-1-carbonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperazine | C₅H₁₃N₂ | Basic piperazine structure without carbonyl |

| 4-Ethylpiperazine | C₇H₁₄N₂ | Ethyl substitution on the piperazine ring |

| 4-Methylpiperidine | C₆H₁₄N | Saturated derivative of piperazine |

| 4-Methylpiperazin-1-carboxylic acid | C₆H₁₁N₂O₂ | Carboxylic acid derivative |

Uniqueness

4-methylpiperazine-1-carbonyl chloride is unique due to its combination of a methyl substitution on the piperazine ring and the presence of a carbonyl chloride group. This configuration enhances its reactivity compared to other similar compounds, making it particularly useful as an intermediate in organic synthesis and pharmaceutical development .

The synthesis of 4-methylpiperazine-1-carbonyl chloride emerged from advancements in piperazine chemistry, a field critical for developing pharmaceuticals and agrochemicals. Early methods relied on phosgene (COCl₂), a toxic gas, to convert N-methylpiperazine into the desired acyl chloride. However, safety concerns prompted the development of alternative reagents, such as bis(trichloromethyl) carbonate (triphosgene), which enables safer industrial-scale production. Patents from 2003 onward detail optimized synthesis routes, emphasizing reduced toxicity and improved yields.

Significance in Organic Chemistry and Chemical Synthesis

As a reactive acyl chloride, 4-methylpiperazine-1-carbonyl chloride serves as a versatile intermediate in nucleophilic acyl substitution reactions. Its applications span:

- Pharmaceutical synthesis: Key in producing zopiclone impurities, anticancer agents (e.g., celastrol derivatives), and CNS-targeting drugs (e.g., H4 receptor antagonists).

- Carbamate and urea formation: Reacts with alcohols or amines to generate bioactive compounds.

- Functionalization of heterocycles: Facilitates the introduction of piperazine moieties into complex molecular architectures.

Nomenclature and Classification

The compound adheres to systematic nomenclature:

| IUPAC Name | 4-Methylpiperazine-1-carbonyl chloride |

| CAS Number | 39539-66-7 (free acid); 55112-42-0 (hydrochloride salt) |

| Molecular Formula | C₆H₁₁ClN₂O |

| Classification | Acyl chloride; Piperazine derivative; Organic intermediate |

Chemical Identity and Registration

Key identifiers include:

| Parameter | Value |

|---|---|

| EINECS | 628-318-0 (free acid); 259-482-8 (hydrochloride) |

| UN Number | 3265 (Class 8: Corrosive substances) |

| SMILES | O=C(Cl)N1CCN(C)CC1 |

| InChI | InChI=1S/C6H11ClN2O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3 |

Molecular Structure and Conformational Analysis

4-methylpiperazine-1-carbonyl chloride is an organic compound with the molecular formula C₆H₁₁ClN₂O and a molecular weight of 162.62 g/mol [1] [2] [3]. The compound features a six-membered piperazine ring containing two nitrogen atoms positioned at the 1 and 4 positions, with a methyl group attached to the nitrogen at position 4 and a carbonyl chloride functional group attached to the nitrogen at position 1 [1] [2]. The canonical SMILES representation is CN1CCN(CC1)C(=O)Cl, and the InChI key is FBAIGEMWTOSCRU-UHFFFAOYSA-N [1] [2] [4].

The molecular structure consists of a saturated six-membered heterocyclic ring with chair conformation, which provides exceptional stability due to minimized angle and torsional strain [5]. The carbonyl chloride group introduces significant polarity to the molecule, with the carbonyl carbon bearing a partial positive charge and the oxygen atom carrying a partial negative charge [6]. This structural arrangement creates a dipole moment that influences both the chemical reactivity and spectroscopic properties of the compound [6].

The conformational analysis reveals that the piperazine ring adopts a chair conformation in its most stable state, with the methyl substituent preferentially occupying an equatorial position to minimize steric hindrance [1] [2]. The carbonyl chloride group, being an electron-withdrawing substituent, significantly affects the electronic distribution within the piperazine ring, influencing the basicity of the remaining nitrogen atom [1] [2].

Physical Properties

Melting and Boiling Points

The physical properties of 4-methylpiperazine-1-carbonyl chloride demonstrate characteristic behavior for an organic acid chloride compound. The melting point has been reported as 225-228°C [7] [8], indicating a relatively high thermal stability for this class of compound. The boiling point is documented as 278-279°C at atmospheric pressure [3] [7] [8], reflecting the influence of intermolecular forces and the molecular weight of the compound.

| Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 225-228°C | Atmospheric pressure [7] [8] |

| Boiling Point | 278-279°C | 760 mmHg [3] [7] [8] |

| Flash Point | >230°F (110°C) | Closed cup [3] [8] |

Solubility Profile and Behavior in Various Solvents

The solubility characteristics of 4-methylpiperazine-1-carbonyl chloride are influenced by its polar carbonyl chloride functional group and the basic piperazine ring structure [10]. The compound exhibits enhanced solubility in organic solvents compared to water due to its organic framework, though the carbonyl chloride group provides some degree of polarity [10].

The compound demonstrates good solubility in chloroform and shows slight solubility in dimethyl sulfoxide [10]. In aqueous environments, the compound tends to decompose rather than dissolve, which is characteristic behavior for acid chlorides that undergo hydrolysis in the presence of water [10]. This hydrolytic instability significantly limits its utility in aqueous systems and necessitates anhydrous conditions for storage and handling [10] [11].

Density and Physical State

4-methylpiperazine-1-carbonyl chloride exists as a liquid at room temperature with a density of 1.200 g/mL at 25°C [3] [7] [8]. The refractive index has been reported as n₂₀/D 1.4980, indicating moderate optical density [3]. The compound typically appears as a colorless to brown liquid [7] [8], with the coloration potentially arising from trace impurities or slight decomposition upon exposure to atmospheric moisture.

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Density | 1.200 g/mL | 25°C [3] [7] [8] |

| Refractive Index | n₂₀/D 1.4980 | 20°C [3] |

| Physical State | Liquid | Room temperature [7] [8] |

| Appearance | Colorless to brown | Standard conditions [7] [8] |

Chemical Properties

Stability and Reactivity Parameters

The chemical stability of 4-methylpiperazine-1-carbonyl chloride is governed by the reactivity of the carbonyl chloride functional group, which makes it highly reactive toward nucleophiles . The compound demonstrates stability under anhydrous conditions but readily undergoes hydrolysis in the presence of water or atmospheric moisture [13] [11]. The piperazine ring structure contributes to the overall stability of the molecule, with six-membered heterocycles known for their resistance to thermal degradation [5].

The compound primarily undergoes substitution reactions with various nucleophiles including amines, alcohols, and thiols . These reactions typically occur under mild to moderate temperatures and often require the presence of a base to neutralize the hydrochloric acid formed during the reaction . The reactivity pattern follows typical acid chloride behavior, with the carbonyl carbon serving as an electrophilic center for nucleophilic attack .

pH and pKa Characteristics

The predicted pKa value for 4-methylpiperazine-1-carbonyl chloride is 6.61±0.10, reflecting the basic character of the methylated piperazine nitrogen [7] [8]. This value indicates that the compound exhibits weak base properties in aqueous solution, though its tendency to hydrolyze in water limits practical pH measurements [7] [8]. The presence of the electron-withdrawing carbonyl chloride group significantly reduces the basicity compared to unsubstituted 4-methylpiperazine [7] [8].

Research on related piperazine derivatives has shown that pH control is critical for maintaining both stability and activity [14]. Studies indicate that piperazine-based compounds demonstrate optimal stability and efficacy within specific pH ranges, typically between 8.7 and 9.6 for related structures [14].

Hygroscopicity and Moisture Sensitivity

4-methylpiperazine-1-carbonyl chloride exhibits high sensitivity to moisture, which is characteristic of acid chloride compounds [15] [13] [11]. The compound readily undergoes hydrolysis upon exposure to atmospheric humidity, forming the corresponding carboxylic acid and hydrochloric acid [15] [13]. This moisture sensitivity necessitates storage under inert atmospheric conditions, typically nitrogen or argon, at temperatures between 2-8°C to prevent decomposition [15] [13] [11].

The hygroscopic nature of the compound requires careful handling procedures to maintain chemical integrity [11]. Exposure to ambient moisture results in rapid degradation, producing corrosive byproducts that can affect both the compound's utility and handling requirements [11]. Storage recommendations consistently emphasize the need for anhydrous conditions and inert atmosphere protection [15] [13] [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-methylpiperazine-1-carbonyl chloride through both proton and carbon-13 spectra [16] [17]. The proton nuclear magnetic resonance spectrum typically shows characteristic signals for the methyl group attached to the piperazine nitrogen, appearing as a singlet around 2.4 ppm [16] [17]. The piperazine ring protons appear as complex multiplets in the region between 3.0-3.8 ppm, reflecting the chair conformation and the magnetic environment created by the nitrogen atoms [16] [17].

The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon signal at approximately 150-160 ppm, characteristic of carbonyl chloride functional groups [17]. The piperazine ring carbons appear in the aliphatic region between 40-60 ppm, with the methyl carbon typically observed around 46 ppm [17]. The spectroscopic data confirm the proposed molecular structure and provide insight into the electronic environment of individual atoms within the molecule [16] [17].

Infrared Spectroscopy

Infrared spectroscopy of 4-methylpiperazine-1-carbonyl chloride reveals characteristic absorption bands that confirm the presence of key functional groups [6] [18]. The carbonyl chloride group exhibits a strong absorption band in the range of 1750-1800 cm⁻¹, which is typical for C=O stretching vibrations in acid chlorides [6]. This band appears at higher wavenumbers compared to other carbonyl-containing compounds due to the electron-withdrawing effect of the chlorine atom [6].

The piperazine ring contributes several characteristic absorption bands in the fingerprint region, including C-N stretching vibrations around 1000-1200 cm⁻¹ and ring breathing modes in the 800-1000 cm⁻¹ region [6] [18]. The N-H stretching vibrations, when present in related compounds, typically appear in the 3200-3500 cm⁻¹ region, though these may be absent or weak in the carbonyl chloride derivative due to the substitution pattern [6] [18].

Mass Spectrometry

Mass spectrometric analysis of 4-methylpiperazine-1-carbonyl chloride provides molecular weight confirmation and fragmentation pattern information [4] [16]. The molecular ion peak appears at m/z 162, corresponding to the calculated molecular weight [4]. Common fragmentation patterns include loss of the chlorine atom (m/z 127) and loss of the carbonyl chloride group (m/z 99), which corresponds to the 4-methylpiperazine fragment [4] [16].

Predicted collision cross section values have been calculated for various ionization modes, with [M+H]⁺ showing a predicted collision cross section of 132.3 Ų and [M+Na]⁺ displaying 139.6 Ų [4]. These values provide important information for analytical method development and compound identification in complex mixtures [4].

| Ionization Mode | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 163.06 | 132.3 [4] |

| [M+Na]⁺ | 185.05 | 139.6 [4] |

| [M-H]⁻ | 161.05 | 132.5 [4] |

| [M+NH₄]⁺ | 180.09 | 151.1 [4] |

X-ray Crystallography

Limited crystallographic data are available for 4-methylpiperazine-1-carbonyl chloride itself, though related piperazine derivatives have been extensively studied using X-ray diffraction techniques [19] [21]. Crystallographic studies of similar compounds reveal that piperazine rings typically adopt chair conformations in the solid state, with substituents preferentially occupying equatorial positions to minimize steric interactions [19] [21].

For the hydrochloride salt form of the compound, crystallographic analysis shows the compound exists as discrete molecular units with hydrogen bonding interactions between the protonated nitrogen and chloride counterions [19]. The molecular geometry is consistent with theoretical predictions, with bond lengths and angles falling within expected ranges for piperazine derivatives . Crystallographic validation typically requires bond length accuracy within ±0.02 Å to confirm structural assignments .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive